molecular formula C24H17NO4 B3679007 4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

Cat. No. B3679007
M. Wt: 383.4 g/mol
InChI Key: WHIJCZHWNUDAAG-UHFFFAOYSA-N
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Description

4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate, also known as FMQC, is a synthetic organic compound that belongs to the class of quinoline-based molecules. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, it has been used as a fluorescent probe for studying protein-DNA interactions and DNA damage. In pharmacology, it has been tested for its potential as a drug candidate for various diseases such as Alzheimer's, Parkinson's, and Huntington's.

Mechanism of Action

The mechanism of action of 4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA replication, transcription, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In animal models, it has been shown to reduce inflammation, oxidative stress, and neurodegeneration. However, more studies are needed to fully understand its effects on human health.

Advantages and Limitations for Lab Experiments

4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, it also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to its use in lab experiments.

Future Directions

There are several future directions for the research and development of 4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate. One potential direction is the optimization of its chemical structure to enhance its efficacy and reduce its toxicity. Another direction is the evaluation of its potential as a diagnostic tool for various diseases. Furthermore, more studies are needed to fully understand its mechanism of action and its effects on human health.
In conclusion, 4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate and diagnostic tool for various diseases.

properties

IUPAC Name

(4-formylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c1-28-18-12-8-17(9-13-18)23-14-21(20-4-2-3-5-22(20)25-23)24(27)29-19-10-6-16(15-26)7-11-19/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIJCZHWNUDAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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